molecular formula C22H18BrN5O2 B14106172 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B14106172
M. Wt: 464.3 g/mol
InChI Key: YECIWUZSSHGIOT-UHFFFAOYSA-N
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Description

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolotriazine core, and an indenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylhydrazine, which reacts with appropriate aldehydes or ketones to form the pyrazole ring. This intermediate is then subjected to cyclization with triazine derivatives under controlled conditions to form the pyrazolotriazine core. The final step involves the acylation of the pyrazolotriazine intermediate with 2,3-dihydro-1H-inden-1-yl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully controlled to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrazolotriazine core can interact with nucleic acids or proteins. The indenylacetamide moiety may enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(3-bromophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(4-bromophenoxy)methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to these similar compounds, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its unique combination of structural features. The presence of the pyrazolotriazine core and the indenylacetamide moiety provides distinct chemical and biological properties that are not observed in the other compounds.

Properties

Molecular Formula

C22H18BrN5O2

Molecular Weight

464.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C22H18BrN5O2/c23-16-8-5-15(6-9-16)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-18-10-7-14-3-1-2-4-17(14)18/h1-6,8-9,11,13,18H,7,10,12H2,(H,25,29)

InChI Key

YECIWUZSSHGIOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Br

Origin of Product

United States

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